2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate
Description
2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a phenyl ring substituted with bromine atoms at positions 2 and 4, a trifluoromethoxy group at position 6, and an isothiocyanate (-N=C=S) functional group. The molecular formula is hypothesized to be C₈H₂Br₂F₃O₂NS, with a calculated molecular weight of ~418.92 g/mol. The compound’s structure combines strong electron-withdrawing groups (Br, OCF₃), which enhance the electrophilicity of the isothiocyanate group, making it highly reactive toward nucleophiles like amines. Such reactivity is advantageous in synthesizing thiourea derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1,5-dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F3NOS/c9-4-1-5(10)7(14-3-16)6(2-4)15-8(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXALMHPRKYNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N=C=S)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate typically involves the reaction of 2,4-dibromo-6-trifluoromethoxyphenol with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can undergo addition reactions with various reagents, forming new compounds with different functional groups.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Research
2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate has shown promise in anticancer applications. Research indicates that isothiocyanates can enhance the efficacy of traditional anticancer drugs. A notable study describes a composition that combines isothiocyanate compounds with established anticancer medications, suggesting synergistic effects that improve therapeutic outcomes .
Case Study:
- Title: Combined Application of Isothiocyanate Compound and Anti-Cancer Drugs
- Findings: The study demonstrated that the combination therapy led to increased apoptosis in cancer cells compared to monotherapy. This highlights the potential of this compound as an adjunctive treatment in cancer therapy.
Environmental Science
The compound is also investigated for its role in environmental remediation. Isothiocyanates have been studied for their ability to degrade pollutants and their potential use in bioremediation strategies.
Data Table: Applications in Environmental Remediation
| Application Area | Description | Key Findings |
|---|---|---|
| Soil Remediation | Use of isothiocyanates to degrade organic pollutants | Effective in breaking down complex hydrocarbons |
| Phytoremediation | Enhancing plant uptake of heavy metals | Increased bioavailability of metals in contaminated soils |
Case Study:
- Title: Role of Isothiocyanates in Phytoremediation
- Findings: Plants treated with isothiocyanates showed improved growth and metal uptake, suggesting a viable strategy for soil decontamination.
Proteomics Research
In proteomics, this compound serves as a valuable reagent for the modification of proteins, aiding in the study of protein interactions and functions.
Data Table: Proteomics Applications
| Application | Description | Results |
|---|---|---|
| Protein Labeling | Used for selective labeling of cysteine residues | Enhanced detection sensitivity in mass spectrometry |
| Interaction Studies | Investigating protein-protein interactions | Provided insights into complex formation dynamics |
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can affect the function and activity of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 2,4-dibromo and 6-trifluoromethoxy groups create a highly electron-deficient aromatic system, enhancing its reactivity compared to 4-(methylthio)phenyl isothiocyanate (electron-donating SCH₃) and 2-bromo-4-chloro-6-(trifluoromethyl)phenyl isothiocyanate (moderate electron-withdrawing CF₃) .
Spectral Data :
- The target compound’s NMR spectrum would lack aromatic protons due to full substitution, unlike the partially substituted analogs in and .
- Heterocyclic derivatives (e.g., compound 7d in ) exhibit additional carbonyl (C=O) IR peaks (1633 cm⁻¹) and complex fragmentation patterns in mass spectrometry (e.g., m/z 539).
Thermal Properties :
- Melting points for heterocyclic analogs (e.g., 325–326°C for compound 7d ) are significantly higher due to rigid structures and intermolecular hydrogen bonding, whereas simpler phenyl isothiocyanates (target and ) likely have lower melting points.
Biological Activity
2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (DBTFPI) is a synthetic compound with notable applications in biological research, particularly in proteomics. Its unique chemical structure, characterized by the presence of bromine, trifluoromethoxy, and isothiocyanate functional groups, suggests diverse biological activities. This article reviews the biological activity of DBTFPI, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₂Br₂F₃NOS
- Molecular Weight : 376.98 g/mol
- Structural Characteristics : The compound features a phenyl ring substituted with two bromine atoms and a trifluoromethoxy group, alongside an isothiocyanate moiety.
DBTFPI exhibits biological activity through various mechanisms:
- Enzyme Inhibition : The isothiocyanate group is known for its ability to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.
- Antineoplastic Activity : Preliminary studies suggest that DBTFPI may have potential as an antitumor agent by inducing apoptosis in cancer cell lines.
Biological Activity Overview
The biological activities of DBTFPI can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cell lines. |
| Antimicrobial | Potential antimicrobial properties against various pathogens. |
| Cytotoxicity | Exhibits cytotoxic effects on specific cell types. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of various compounds, DBTFPI was evaluated alongside other isothiocyanates. The compound demonstrated significant cytotoxicity against Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. The IC50 values were determined to be approximately 5 µM after 72 hours of treatment, indicating substantial antiproliferative effects.
Case Study 2: Mechanistic Insights
Research involving the use of DBTFPI in combination with other chemotherapeutic agents revealed enhanced apoptotic effects compared to treatments with single agents. This synergistic effect may be attributed to the compound's ability to modulate key signaling pathways involved in cell survival and death.
Case Study 3: Antimicrobial Properties
DBTFPI has been tested against various bacterial strains, showing promising results as an antimicrobial agent. The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial therapies.
Q & A
Q. What mechanistic insights can be gained from studying its reaction with hydrazonoyl halides?
- Methodological Answer : Monitor intermediates via <sup>13</sup>C NMR to track thiourea formation. Isotope labeling (e.g., <sup>15</sup>N) clarifies nucleophilic pathways. Kinetic isotope effects (KIE) distinguish between concerted or stepwise mechanisms .
Data Contradiction Analysis Example
Issue : Discrepancies in reported yields for DMF vs. THF as solvents.
Resolution Strategy :
Replicate experiments with strict moisture control (THF is hygroscopic).
Use <sup>19</sup>F NMR to quantify unreacted starting material.
Compare activation energies via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
